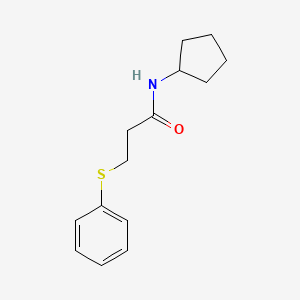

N-cyclopentyl-3-(phenylthio)propanamide

Description

N-cyclopentyl-3-(phenylthio)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a cyclopentyl group at the nitrogen atom and a phenylthioether (-SPh) group at the β-carbon position. Its molecular formula is C₁₆H₂₁NOS, with a molecular weight of 283.41 g/mol. The compound’s structure combines hydrophobic (cyclopentyl) and aromatic (phenylthio) moieties, making it a candidate for applications in medicinal chemistry, polymer synthesis, or as an intermediate in electrophilic reactions.

Properties

IUPAC Name |

N-cyclopentyl-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NOS/c16-14(15-12-6-4-5-7-12)10-11-17-13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMPCNRNWDDESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclopentyl-3-(phenylthio)propanamide with structurally related propanamide derivatives, focusing on substituent effects, synthetic methods, and physical/chemical properties.

N-Methyl-3-(1-(phenylthio)cyclopentyl)propanamide (52)

- Structure : Differs in the placement of the cyclopentyl group (attached to the sulfur atom) and an N-methyl substituent.

- Synthesis : Synthesized via electrophilic reactions with a 73% yield using method GP6 .

- Properties : Reported as an oil, contrasting with crystalline analogs. The N-methyl group likely enhances solubility but reduces steric bulk compared to the cyclopentyl group in the target compound.

N-(3-Acetylphenyl)-3-cyclopentylpropanamide

- Structure : Cyclopentyl group at the β-carbon and an acetylphenyl substituent on the nitrogen.

- Molecular Weight: 259.34 g/mol (C₁₆H₂₁NO₂) .

- Applications: No direct biological data, but acetylphenyl groups are common in drug design for hydrogen bonding.

3-[(2-Fluorophenyl)thio]propanamide

- Structure : Fluorine substitution on the phenylthio group.

- Molecular Weight: 199.25 g/mol (C₉H₁₀FNOS) .

N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide

- Structure: Highly substituted with cyano, trifluoromethyl, and fluorophenylthio groups.

- Synthesis : Complex multi-step synthesis involving halogenation and nucleophilic substitution .

- Applications : Fluorinated and trifluoromethyl groups enhance metabolic stability and bioavailability in pharmaceuticals.

(1′R,2R)-N-1′-Phenylethyl-2-(phenylthio)propanamide

- Structure : Phenylethyl group on nitrogen and phenylthio at the α-carbon.

- Synthesis : Prepared via chlorination with N-chlorosuccinimide (NCS), yielding 65% crystalline product .

- Properties : Melting point 51–53°C; spectroscopic data (¹H-NMR: δ 7.88 ppm for C(3)HCl=) confirm stereoselectivity in synthesis .

Data Tables

Table 1: Structural and Physical Comparison

Research Findings and Implications

Fluorinated analogs (e.g., ) show enhanced electronic effects for targeted reactivity.

Synthetic Challenges :

- N-cyclopentyl substitution requires careful optimization to avoid racemization, as seen in stereoselective syntheses of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.